![molecular formula C8H9NO3 B1315786 Methyl 2-Methoxyisonicotinate CAS No. 26156-51-4](/img/structure/B1315786.png)
Methyl 2-Methoxyisonicotinate
Overview
Description
Methyl 2-Methoxyisonicotinate is a synthetic intermediate that belongs to the class of medicines . It has been used as an intermediate in the synthesis of other medicines and as a reagent for cross-coupling reactions .
Synthesis Analysis
Methyl 2-Methoxyisonicotinate has been used as an intermediate in the synthesis of other medicines and as a reagent for cross-coupling reactions . It is also used to synthesize boronic acids, which are used in the synthesis of medicines such as long-acting alcohols and pyridyl compounds .Molecular Structure Analysis
The molecular formula of Methyl 2-Methoxyisonicotinate is C8H9NO3 . The InChI code is 1S/C8H9NO3/c1-11-7-5-6 (3-4-9-7)8 (10)12-2/h3-5H,1-2H3 .Chemical Reactions Analysis
Methyl 2-Methoxyisonicotinate is used as a reagent for cross-coupling reactions . It has been used as an intermediate in the synthesis of other medicines .Physical And Chemical Properties Analysis
Methyl 2-Methoxyisonicotinate has a molecular weight of 167.16 g/mol . It has a boiling point of 33-35°C . The physical form of Methyl 2-Methoxyisonicotinate is solid .Scientific Research Applications
Pharmaceutical Research
“Methyl 2-Methoxyisonicotinate” is a synthetic intermediate that belongs to the class of medicines . It has been used as an intermediate in the synthesis of other medicines . This compound plays a crucial role in the development of new drugs and therapies.
Chemical Synthesis
In the field of chemical synthesis, “Methyl 2-Methoxyisonicotinate” is used as a reagent for cross-coupling reactions . These reactions are fundamental in creating complex organic compounds, contributing to the advancement of organic chemistry.
Material Science
Although specific applications of “Methyl 2-Methoxyisonicotinate” in material science are not directly mentioned in the search results, its properties such as its molecular weight (167.16 g/mol) and its physical form (solid) suggest potential uses. For instance, it could be used in the synthesis of new materials or as a component in composite materials .
Biochemistry
“Methyl 2-Methoxyisonicotinate” could have potential applications in biochemistry, given its molecular structure and properties . However, specific applications in biochemistry are not directly mentioned in the search results.
Agriculture
“Methyl 2-Methoxyisonicotinate” could potentially be used in agriculture, similar to its related compound, Methyl isonicotinate. Methyl isonicotinate is used as a lure in combination with coloured sticky traps for enhanced monitoring of thrips in greenhouses . It’s possible that “Methyl 2-Methoxyisonicotinate” could be used in a similar manner for pest management.
Mechanism of Action
Target of Action
This compound is a synthetic intermediate that belongs to the class of medicines . It has been used as an intermediate in the synthesis of other medicines and as a reagent for cross-coupling reactions .
Mode of Action
It’s known that the methoxy group on methyl 2-methoxyisonicotinate can be replaced with halides or pyridine nitrogen , which suggests that it may interact with its targets through these functional groups.
Pharmacokinetics
Methyl 2-Methoxyisonicotinate has a molecular weight of 167.16 . It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Action Environment
Methyl 2-Methoxyisonicotinate is a solid at room temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-methoxypyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-5-6(3-4-9-7)8(10)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFSHVOCUQNUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557614 | |
Record name | Methyl 2-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Methoxyisonicotinate | |
CAS RN |
26156-51-4 | |
Record name | 4-Pyridinecarboxylic acid, 2-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26156-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methoxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-methoxyisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research reveal about the reactivity of Methyl 2-Methoxyisonicotinate?
A1: The research focuses on the alkaline hydrolysis rates of various methyl methoxypyridinecarboxylates, including Methyl 2-Methoxyisonicotinate. The study found that Methyl 2-Methoxyisonicotinate hydrolyzes at approximately half the rate predicted by simply considering the additive effects of its substituents. [] This suggests an interaction between the methoxy group and the ring nitrogen, influencing the molecule's reactivity during hydrolysis. []
Q2: How does the reactivity of Methyl 2-Methoxyisonicotinate compare to similar compounds with a nitro group?
A2: The research compares the hydrolysis rates of methyl methoxypyridinecarboxylates, like Methyl 2-Methoxyisonicotinate, with those of analogous ethyl methoxynitrobenzoates. While both compound families share structural similarities, the study observes differences in their hydrolysis rates. These differences are attributed to the distinct electronic properties of the pyridine nitrogen in comparison to the nitro group, as well as potential steric effects related to nitro group twisting. []
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